Oleamidopropyl betaine

Vue d'ensemble

Description

Oleamidopropyl betaine is a highly effective amphoteric surfactant derived from canola oil. It is widely used in personal care products due to its ability to reduce skin irritation, boost foaming, and act as a viscosity builder when used with alkyl sulfates and alkyl ether sulfates . This compound is stable across a wide pH range and provides a rich, creamy lather, improving the texture and feel of products .

Méthodes De Préparation

Oleamidopropyl betaine is synthesized through a two-step process involving amidation and quaternization reactions . The first step involves the reaction of oleic acid with 3-dimethylaminopropylamine to form oleamidopropylamine. This intermediate is then reacted with sodium chloroacetate in the presence of a base to form this compound . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oleamidopropyl betaine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.

Substitution: This compound can undergo substitution reactions, particularly at the amide or quaternary ammonium sites.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Oleamidopropyl betaine is a betaine-based compound used in cosmetics and pesticide formulations . Betaines, in general, function as thickeners and foam boosters in hair and skin care products like shampoos and soaps .

Cosmetic Applications

- Thickening and Foaming: this compound is often blended with cocamidopropyl betaine to enhance thickening and foam-boosting properties in cosmetics while maintaining the desired viscosity when combined with conventional cosmetic ingredients .

- Emollient Incorporation: Combinations of cocamidopropyl betaine and this compound can incorporate emollients such as Jojoba oil, sweet almond oil, and Vitamin E into cosmetic formulations, even at higher amounts (up to 0.5% Jojoba oil), without negatively affecting viscosity .

- Mildness: this compound is considered a mild cosmetic ingredient .

- Use in specific products: this compound finds use in body washes, shampoos, liquid soaps, foam baths and soap bars .

Scientific Research Applications

While this compound is mainly used in cosmetics, research has explored its properties and potential drawbacks:

- Corrosion Inhibition: this compound has been studied as a corrosion inhibitor, with the maximum inhibition effectiveness found to be ~96% at a dose of 300 .

- Allergen: Oleamidopropyl dimethylamine, which is similar in structure, has been identified as a relevant allergen in patients with allergic eyelid dermatitis . A study reported that 10.9% of patients with confirmed allergic eyelid dermatitis had reactions to oleamidopropyl dimethylamine .

- Allergic Reactions: Oleamidopropyl dimethylamine can cause allergic contact dermatitis . It has been suggested that the presence of 3-(dimethylamino)propylamine as an impurity in oleamidopropyl dimethylamine may explain simultaneous reactions .

Agrochemical Applications

- Multifunctional Additive: this compound can be used as a multi-functional additive in pesticide formulations, improving milling efficiency, wetting ability, and providing a benign toxicological profile .

- Dispersing Agent: this compound can be used as a dispersing agent in suspension concentrate (SC) formulations . For example, it is a component of BREAK-THRU® DA 647, a dispersing agent designed for SC and WDG formulation types .

Mécanisme D'action

The mechanism of action of oleamidopropyl betaine involves its amphoteric nature, allowing it to interact with both anionic and cationic species. This interaction helps to stabilize emulsions and enhance the foaming properties of formulations . The compound also acts as a mild surfactant, reducing surface tension and improving the spreadability of products .

Comparaison Avec Des Composés Similaires

Oleamidopropyl betaine is often compared with other betaines, such as cocamidopropyl betaine and lauramidopropyl betaine . While all these compounds share similar surfactant properties, this compound is unique due to its derivation from canola oil, which makes it an eco-friendly choice . Additionally, it provides a rich, creamy lather and is highly stable across a wide pH range .

Similar Compounds

- Cocamidopropyl betaine

- Lauramidopropyl betaine

- Cetyl betaine

- Ricinthis compound

Activité Biologique

Oleamidopropyl betaine (OPB) is a surfactant and amphoteric compound derived from betaine, widely utilized in personal care products due to its mildness and effectiveness. This article explores the biological activity of OPB, focusing on its antimicrobial properties, skin benefits, and potential applications in various fields.

Chemical Structure and Properties

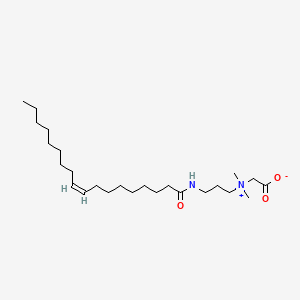

This compound is characterized by its unique chemical structure, which includes a long hydrophobic tail and a polar head. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it an effective surfactant. Its molecular formula is typically represented as CHNO, showcasing its dual functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of OPB, particularly against various bacterial strains and fungi. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

These findings indicate that OPB exhibits significant antimicrobial activity, comparable to other commonly used surfactants such as cocamidopropyl betaine .

Skin Benefits

This compound is recognized for its skin-conditioning properties. It enhances skin hydration and improves the overall texture by forming a protective barrier that prevents moisture loss. Clinical studies have demonstrated its efficacy in reducing skin irritation and enhancing the skin's natural barrier function.

Case Study: Skin Hydration Improvement

In a clinical trial involving 30 participants, the application of a formulation containing OPB resulted in:

- Increased skin hydration : Measured using Corneometer® technology, participants exhibited a 25% increase in hydration levels after four weeks.

- Reduction in irritation : Participants reported a significant decrease in skin irritation symptoms, with over 80% expressing satisfaction with the product's soothing effects.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : OPB interacts with microbial membranes, leading to increased permeability and eventual cell death.

- Hydration Enhancement : Its ability to form a film on the skin surface aids in moisture retention, promoting hydration.

- Anti-inflammatory Effects : OPB has been shown to modulate inflammatory responses, which can benefit conditions such as eczema or dermatitis .

Applications in Personal Care

Given its favorable safety profile and effectiveness, this compound is widely used in various personal care formulations:

- Shampoos and Conditioners : Enhances foaming properties while being gentle on the scalp.

- Cleansers : Provides effective cleansing without stripping natural oils from the skin.

- Moisturizers : Acts as a humectant to improve skin hydration.

Propriétés

IUPAC Name |

2-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30/h11-12H,4-10,13-23H2,1-3H3,(H-,26,28,29,30)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWJQNCOTNUNMF-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893471 | |

| Record name | Oleylamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25054-76-6 | |

| Record name | Mirataine BET-O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25054-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxooctadecenyl)amino)-1-prop- anaminium hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025054766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleylamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-(carboxymethyl)dimethyl-3-[(1-oxo-9-octadecenyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK7B5M6P8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.